molecular formula C16H25ClN2O B12353816 5-methoxy-N-ethyl-N-propyltryptamine hydrochloride

5-methoxy-N-ethyl-N-propyltryptamine hydrochloride

Cat. No.: B12353816
M. Wt: 296.83 g/mol
InChI Key: IJDVKJFHRZCADY-UHFFFAOYSA-N
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Description

N-ethyl-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)propan-1-amine, monohydrochloride is a compound that belongs to the class of organic compounds known as tryptamines. Tryptamines are a group of monoamine alkaloids that can be derived from the amino acid tryptophan. This compound is structurally characterized by an indole ring substituted at the 3-position by an ethanamine chain. It is known for its psychoactive properties and has been studied for various biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)propan-1-amine, monohydrochloride involves several steps:

    Starting Materials: The synthesis begins with the preparation of 5-methoxyindole, which is then reacted with ethylamine to form the intermediate compound.

    Reaction with Propan-1-amine: The intermediate is then reacted with propan-1-amine under controlled conditions to form the final product.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures that the compound meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)propan-1-amine, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-ethyl-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)propan-1-amine, monohydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various indole derivatives.

    Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.

    Medicine: Investigated for its psychoactive properties and potential use in treating neurological disorders.

    Industry: Used in the production of pharmaceuticals and as a research chemical in various industrial applications.

Mechanism of Action

The compound exerts its effects primarily through interaction with serotonin receptors in the brain. It acts as an agonist at these receptors, leading to altered neurotransmitter release and modulation of neuronal activity. The molecular targets include serotonin receptors such as 5-HT2A and 5-HT2C, which are involved in regulating mood, perception, and cognition.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-N,N-diisopropyltryptamine: Another tryptamine derivative with similar psychoactive properties.

    N-Acetyl-5-methoxytryptamine:

    5-Methoxy-N,N-dimethyltryptamine: A potent psychoactive compound with a similar indole structure.

Uniqueness

N-ethyl-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)propan-1-amine, monohydrochloride is unique due to its specific substitution pattern and the presence of the ethyl and propan-1-amine groups. This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C16H25ClN2O

Molecular Weight

296.83 g/mol

IUPAC Name

N-ethyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propan-1-amine;hydrochloride

InChI

InChI=1S/C16H24N2O.ClH/c1-4-9-18(5-2)10-8-13-12-17-16-7-6-14(19-3)11-15(13)16;/h6-7,11-12,17H,4-5,8-10H2,1-3H3;1H

InChI Key

IJDVKJFHRZCADY-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC)CCC1=CNC2=C1C=C(C=C2)OC.Cl

Origin of Product

United States

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